molecular formula C20H24N4O3S2 B11126028 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11126028
M. Wt: 432.6 g/mol
InChI Key: SIESHQUOHSRBSI-DHDCSXOGSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Due to its diverse functional groups, this compound could undergo various reactions

      Common Reagents and Conditions: These would depend on the specific reaction. For example, reducing agents like lithium aluminum hydride (LiAlH₄) or oxidizing agents like potassium permanganate (KMnO₄) could be involved.

      Major Products: Without specific data, I can’t pinpoint exact products, but modifications to the core structure would yield derivatives with altered properties.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal biological activity.

      Medicine: It could serve as a lead compound for drug development, targeting specific pathways.

      Industry: If scalable synthesis becomes feasible, applications could emerge in materials science or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with cellular components would be crucial for any therapeutic use.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlighting its uniqueness would require a detailed comparison with structurally related compounds.

    Properties

    Molecular Formula

    C20H24N4O3S2

    Molecular Weight

    432.6 g/mol

    IUPAC Name

    (5Z)-3-(2-methoxyethyl)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C20H24N4O3S2/c1-12(2)10-21-17-14(18(25)24-11-13(3)5-6-16(24)22-17)9-15-19(26)23(7-8-27-4)20(28)29-15/h5-6,9,11-12,21H,7-8,10H2,1-4H3/b15-9-

    InChI Key

    SIESHQUOHSRBSI-DHDCSXOGSA-N

    Isomeric SMILES

    CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCC(C)C)C=C1

    Canonical SMILES

    CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCC(C)C)C=C1

    Origin of Product

    United States

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